
2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide is a chemical compound with the CAS Number: 72965-65-2 . It has a molecular weight of 336.78 . The IUPAC name for this compound is 2-chloro-N-(3-cyano-4,5-diphenyl-2-furyl)acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H13ClN2O2/c20-11-16(23)22-19-15(12-21)17(13-7-3-1-4-8-13)18(24-19)14-9-5-2-6-10-14/h1-10H,11H2,(H,22,23) . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 155-156 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
This compound serves as a precursor in the synthesis of various biologically active molecules. Its cyano and acetamide groups are reactive sites that can undergo multiple chemical transformations. These properties make it a valuable starting material for constructing novel heterocyclic compounds, which are often found in pharmaceuticals .
Development of Chemotherapeutic Agents
The structural features of 2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide make it a candidate for the development of new chemotherapeutic agents. Researchers utilize its core structure to create derivatives with potential anticancer properties. The compound’s ability to be modified allows for the exploration of various pharmacophores in cancer treatment .
Heterocyclic Synthesis
The compound is extensively used in heterocyclic synthesis due to its two functional groups, which are suitably positioned to react with bidentate reagents. This leads to the formation of diverse heterocyclic compounds, which are crucial in drug design and development for their wide range of biological activities .
Preparation Methods of N-Cyanoacetamides
Various methods have been developed for the preparation of N-cyanoacetamides, a class to which our compound belongs. These methods include neat reactions without solvent, stirring at room temperature, and refluxing in solvents. Such methods are essential for producing cyanoacetamide derivatives efficiently and economically .
Formation of Thiophene Derivatives
2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide: can be used to generate thiophene derivatives when treated with specific reagents. Thiophenes are important in medicinal chemistry due to their therapeutic properties, including antibacterial and anti-inflammatory effects .
Creation of 2-Oxopyridine Derivatives
The compound can also react with active methylene reagents to form 2-oxopyridine derivatives. These derivatives are significant in the synthesis of compounds with various biological activities. The reaction involves a 1,3-dinucleophilic attack, showcasing the compound’s versatility in organic synthesis .
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335). The compound should be handled with appropriate safety measures .
Propriétés
IUPAC Name |
2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2/c20-11-16(23)22-19-15(12-21)17(13-7-3-1-4-8-13)18(24-19)14-9-5-2-6-10-14/h1-10H,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMPPHMZHCCAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)CCl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

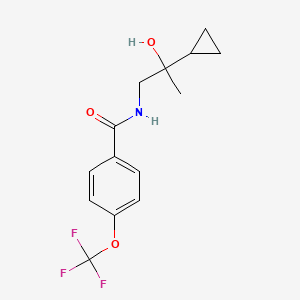
![1-[4-(2-amino-4-pyrimidinyl)phenyl]-4(1H)-pyridinone](/img/structure/B2558908.png)
![Ethyl 2-[(3-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2558909.png)
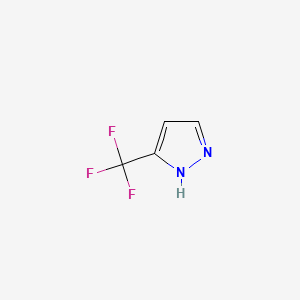
![1-(5-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2558912.png)
![N-(2-methoxy-5-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2558913.png)
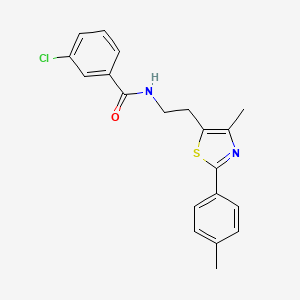
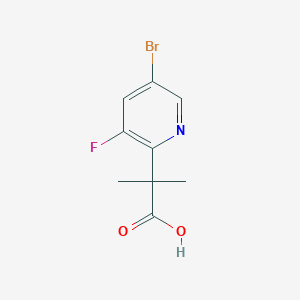

![7-Benzyl-8-[4-(4-fluorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2558921.png)
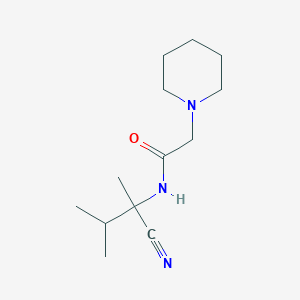
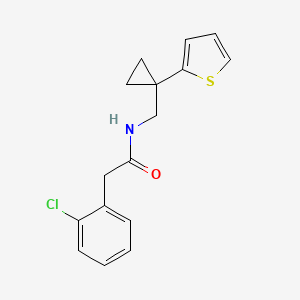
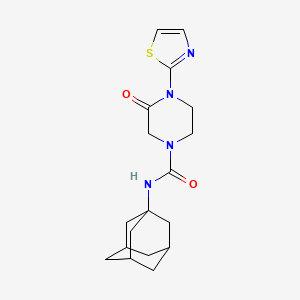
![6-(2-Amino-5-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2558927.png)